molecular formula C12H16BrN3O3 B2364510 Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate CAS No. 2408969-29-7

Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate

Cat. No. B2364510
CAS RN: 2408969-29-7
M. Wt: 330.182
InChI Key: IDVMIJOWOOTVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate” is a chemical compound with the CAS Number: 2224427-47-6 . It has a molecular weight of 314.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)10-14-4-9(13)5-15-10/h4-5,8H,6-7H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 314.18 .

Scientific Research Applications

Synthesis and Utility in Peptide and Peptidomimic Synthesis

Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate is utilized in the synthesis of heterocyclic β-amino acids, as demonstrated by Bovy and Rico (1993). Their work details the preparation of β-amino-5-pyrimidinepropanoic ester, which is beneficial for peptide and peptidomimetic synthesis (Bovy & Rico, 1993).

Development of Histamine H4 Receptor Ligands

Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, exploring the core pyrimidine moiety. Their research highlights the potential of H4R antagonists in pain and anti-inflammatory applications (Altenbach et al., 2008).

Role in Synthesizing Anticancer Drug Intermediates

Zhang et al. (2018) describe the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs. Their method demonstrates the potential of this compound in developing effective cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Use in Photocatalyzed Amination and Cascade Reactions

Wang et al. (2022) reported a photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This process demonstrates the compound's utility in creating diverse amino pyrimidines, expanding its applications in chemical synthesis (Wang et al., 2022).

Applications in Metabolic Studies

Yoo et al. (2008) investigated the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor, where the tert-butyl moiety played a critical role in the metabolic reactions observed. This research showcases the compound's relevance in pharmacokinetic studies (Yoo et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound and its related compounds have potential for industrial production due to the chemoselectivity, high yield, and environmentally friendly conditions of their reactions . The Boc carrier used in these reactions is easily recyclable, further enhancing the application prospects .

properties

IUPAC Name

tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-10-14-5-4-9(13)15-10/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVMIJOWOOTVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.